1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Overview
Description
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol is a triazine derivative with three nitrogen atoms in its structure. It is known for its stability and versatility in various applications, including as a stabilizer and in flame-retardant materials. The compound is also recognized for its water durability and ability to form hydrogen bonds, making it useful in a range of chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol can be synthesized through the reaction of cyanuric acid with ethylene oxide. The process involves dissolving cyanuric acid in a solvent such as dimethylformamide and then reacting it with ethylene oxide under controlled temperature and pressure conditions. The reaction typically occurs at temperatures ranging from 100°C to 180°C and pressures up to 2 MPa .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications such as catalysts and stabilizers .
Scientific Research Applications
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame-retardant materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydroxyl groups enable it to form stable complexes with other molecules, enhancing its effectiveness as a stabilizer and catalyst. The triazine ring structure also contributes to its stability and reactivity in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(2-hydroxyethyl)isocyanurate
- 1,3,5-Triacryloylhexahydro-1,3,5-triazine
- 2,4,6-Triallyloxy-1,3,5-triazine
- Tris(2,3-epoxypropyl)isocyanurate
Uniqueness
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol is unique due to its specific combination of hydroxyl groups and triazine ring structure, which provides enhanced stability and reactivity. This makes it particularly useful in applications requiring high durability and resistance to environmental factors .
Properties
IUPAC Name |
1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h7-9,13-18H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHPGMACVGMRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(N(C(N(C1O)CCO)O)CCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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